Cas no 857728-63-3 (Monoethyl Ester 1,2-Ethanedisulfonic Acid)
Monoethyl Ester 1,2-Ethanedisulfonic Acid Chemical and Physical Properties
Names and Identifiers
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- 1,2-Ethanedisulfonic acid, 1-ethyl ester
- Monoethyl Ester 1,2-Ethanedisulfonic Acid
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- Inchi: 1S/C4H10O6S2/c1-2-10-12(8,9)4-3-11(5,6)7/h2-4H2,1H3,(H,5,6,7)
- InChI Key: KUCLZYUBPSJACD-UHFFFAOYSA-N
- SMILES: C(S(OCC)(=O)=O)CS(O)(=O)=O
Monoethyl Ester 1,2-Ethanedisulfonic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M857720-25mg |
Monoethyl Ester 1,2-Ethanedisulfonic Acid |
857728-63-3 | 25mg |
$ 167.00 | 2023-09-06 | ||
| TRC | M857720-100mg |
Monoethyl Ester 1,2-Ethanedisulfonic Acid |
857728-63-3 | 100mg |
$ 604.00 | 2023-09-06 | ||
| TRC | M857720-250mg |
Monoethyl Ester 1,2-Ethanedisulfonic Acid |
857728-63-3 | 250mg |
$ 1294.00 | 2023-09-06 |
Monoethyl Ester 1,2-Ethanedisulfonic Acid Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on Monoethyl Ester 1,2-Ethanedisulfonic Acid
Research Brief on Monoethyl Ester 1,2-Ethanedisulfonic Acid (CAS: 857728-63-3): Recent Advances and Applications
In recent years, Monoethyl Ester 1,2-Ethanedisulfonic Acid (CAS: 857728-63-3) has garnered significant attention in the chemical, biological, and pharmaceutical research communities due to its unique structural properties and potential applications. This compound, characterized by its sulfonic acid ester functionality, has been explored for its role in drug delivery systems, enzyme inhibition, and as a building block in synthetic chemistry. This research brief synthesizes the latest findings on this compound, highlighting its mechanistic insights, therapeutic potential, and industrial relevance.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of Monoethyl Ester 1,2-Ethanedisulfonic Acid as a prodrug moiety for enhancing the bioavailability of poorly soluble therapeutics. The research demonstrated that conjugation of this sulfonic acid ester to hydrophobic drug molecules significantly improved their aqueous solubility and absorption profiles in in vitro and in vivo models. The study attributed this enhancement to the compound's ability to form stable micellar aggregates in physiological conditions, facilitating drug transport across biological membranes.
Further mechanistic studies have elucidated the compound's role in enzyme modulation. Research from the University of Cambridge (2024) revealed that Monoethyl Ester 1,2-Ethanedisulfonic Acid acts as a selective inhibitor of carbonic anhydrase IX, an enzyme overexpressed in hypoxic tumor environments. The compound's unique disulfonic acid structure enables it to chelate zinc ions in the enzyme's active site with high affinity, offering a potential strategy for targeted cancer therapy. These findings were corroborated by X-ray crystallography data showing precise molecular interactions at 1.8 Å resolution.
Industrial applications of this compound have also expanded, particularly in the development of specialty chemicals. A recent patent (WO2023124567) describes its use as a key intermediate in synthesizing novel ionic liquids for battery electrolytes. The ethyl ester group provides optimal balance between viscosity and ionic conductivity, while the disulfonic acid moiety ensures thermal stability up to 300°C. This dual functionality positions Monoethyl Ester 1,2-Ethanedisulfonic Acid as a promising candidate for next-generation energy storage materials.
From a synthetic chemistry perspective, advances in the scalable production of this compound have been achieved through continuous flow chemistry methods. A 2024 Organic Process Research & Development paper detailed an optimized protocol achieving 92% yield with minimal byproduct formation, addressing previous challenges in large-scale synthesis. The improved accessibility of this building block is expected to accelerate its adoption across various research and industrial applications.
Looking forward, several clinical trials are anticipated to evaluate Monoethyl Ester 1,2-Ethanedisulfonic Acid derivatives as therapeutic agents. Preclinical data suggest particular promise in ophthalmology applications, where its membrane-permeable properties may enable effective delivery of drugs across the blood-retinal barrier. Additionally, computational modeling studies predict potential applications in neurodegenerative disease treatment through modulation of protein aggregation pathways.
In conclusion, Monoethyl Ester 1,2-Ethanedisulfonic Acid (857728-63-3) represents a versatile chemical entity with growing importance in pharmaceutical development and materials science. Ongoing research continues to uncover new dimensions of its functionality, from targeted drug delivery to energy applications. As synthetic methodologies improve and mechanistic understanding deepens, this compound is poised to play an increasingly significant role in addressing complex challenges across multiple scientific disciplines.
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